molecular formula C24H20Cl2N2OS B12648420 Fenticonazole, (R)- CAS No. 1268165-29-2

Fenticonazole, (R)-

Cat. No.: B12648420
CAS No.: 1268165-29-2
M. Wt: 455.4 g/mol
InChI Key: ZCJYUTQZBAIHBS-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenticonazole, ®- is an imidazole antifungal compound used primarily for the treatment of fungal infections. It is particularly effective against dermatophytes, yeasts, and other fungi. Fenticonazole is commonly used in the form of its nitrate salt for topical applications, such as creams, sprays, and vaginal capsules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenticonazole can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 1H-imidazole in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or methanol. The resulting intermediate is then reacted with phenylsulfanylbenzyl alcohol to form the final product .

Industrial Production Methods

Industrial production of fenticonazole involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Fenticonazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of fenticonazole .

Scientific Research Applications

Fenticonazole has a wide range of scientific research applications:

Mechanism of Action

Fenticonazole exerts its antifungal activity through three primary mechanisms:

    Inhibition of Protease Acid Secretion: By Candida albicans.

    Damage to the Cytoplasmic Membrane: Via inhibition of the fungal P450 isozyme, which is necessary for ergosterol synthesis.

    Blockade of Cytochrome Oxidases and Peroxidases: Disrupting essential cellular processes

Comparison with Similar Compounds

Similar Compounds

  • Clotrimazole
  • Miconazole
  • Econazole
  • Bifonazole
  • Naftifine
  • Cyclopyroxolamine

Uniqueness

Fenticonazole is unique in its broad spectrum of activity, not only against fungi but also against certain bacteria and protozoa. This makes it an ideal candidate for treating mixed infections involving multiple pathogens .

Properties

CAS No.

1268165-29-2

Molecular Formula

C24H20Cl2N2OS

Molecular Weight

455.4 g/mol

IUPAC Name

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m0/s1

InChI Key

ZCJYUTQZBAIHBS-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.